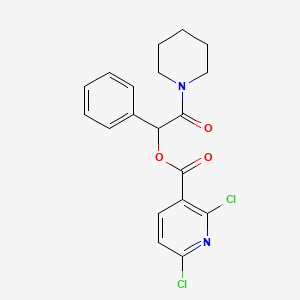
2-Oxo-1-phenyl-2-(piperidin-1-yl)ethyl 2,6-dichloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Oxo-1-phenyl-2-(piperidin-1-yl)ethyl 2,6-dichloropyridine-3-carboxylate is a complex organic compound that features a combination of aromatic and heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both piperidine and pyridine rings, along with the dichloropyridine moiety, suggests it may exhibit unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-phenyl-2-(piperidin-1-yl)ethyl 2,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Piperidinyl Intermediate
- Starting with phenylacetic acid, it is converted to the corresponding acid chloride using thionyl chloride.
- The acid chloride is then reacted with piperidine to form 1-phenyl-2-(piperidin-1-yl)ethanone.
-
Coupling with Dichloropyridine
- The intermediate is then coupled with 2,6-dichloropyridine-3-carboxylic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
- The reaction is typically carried out in an inert atmosphere at room temperature to moderate heat.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The dichloropyridine moiety is susceptible to nucleophilic substitution reactions, where chlorine atoms can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities due to its structural features.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or as an intermediate in the production of pharmaceuticals.
作用機序
The exact mechanism of action would depend on the specific biological target. Generally, compounds with similar structures can interact with enzymes or receptors, modulating their activity. The piperidine and pyridine rings may facilitate binding to biological macromolecules, influencing pathways involved in inflammation, microbial growth, or cell proliferation.
類似化合物との比較
Similar Compounds
2-Oxo-1-phenyl-2-(piperidin-1-yl)ethyl 2-chloropyridine-3-carboxylate: Similar structure but with one less chlorine atom.
2-Oxo-1-phenyl-2-(piperidin-1-yl)ethyl 2,6-difluoropyridine-3-carboxylate: Fluorine atoms instead of chlorine.
2-Oxo-1-phenyl-2-(piperidin-1-yl)ethyl 2,6-dibromopyridine-3-carboxylate: Bromine atoms instead of chlorine.
Uniqueness
The presence of two chlorine atoms in the pyridine ring of 2-Oxo-1-phenyl-2-(piperidin-1-yl)ethyl 2,6-dichloropyridine-3-carboxylate may enhance its reactivity and biological activity compared to its analogs. Chlorine atoms can influence the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
(2-oxo-1-phenyl-2-piperidin-1-ylethyl) 2,6-dichloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c20-15-10-9-14(17(21)22-15)19(25)26-16(13-7-3-1-4-8-13)18(24)23-11-5-2-6-12-23/h1,3-4,7-10,16H,2,5-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTKCQKEBTUROC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C(C2=CC=CC=C2)OC(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2883001.png)
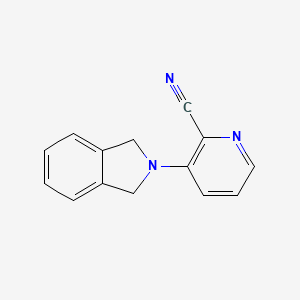
![2-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)-1,3-benzoxazole](/img/structure/B2883003.png)
![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)
![4-chloro-1-ethyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2883005.png)
![1-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B2883006.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2883007.png)
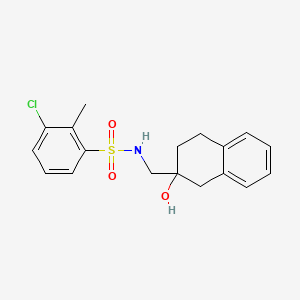
![(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2883010.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2883013.png)
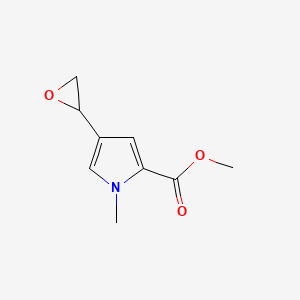
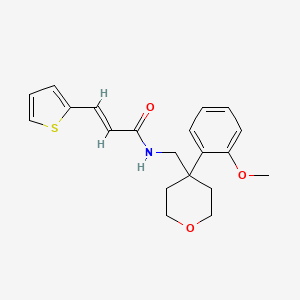
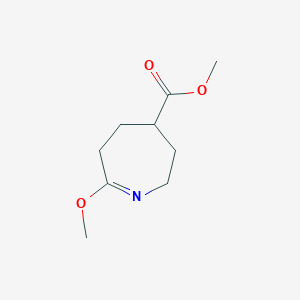
![2-{[7-(3,4-dimethylphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2883021.png)
